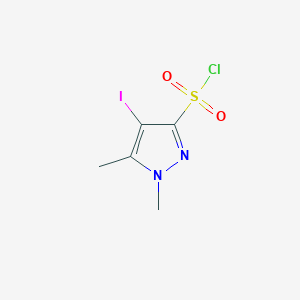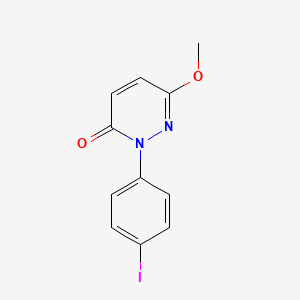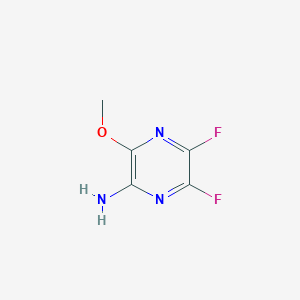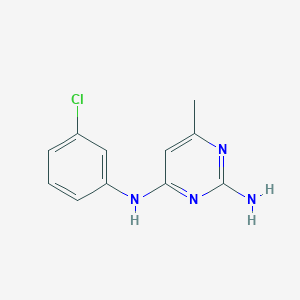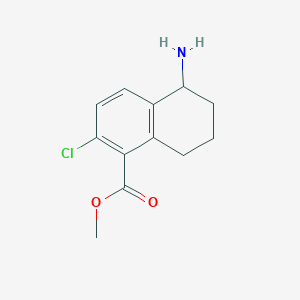
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes an amino group, a chloro group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable naphthalene derivative with chlorinating agents to introduce the chloro group. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The final step involves esterification to form the carboxylate ester and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxides (NaOR).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylate ester group can also influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the chloro and carboxylate ester groups.
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar but with different substitution patterns.
Uniqueness
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to the presence of both the chloro and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)11-8-3-2-4-10(14)7(8)5-6-9(11)13/h5-6,10H,2-4,14H2,1H3 |
Clave InChI |
JUTKVZUAQHNOCX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC2=C1CCCC2N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)

